molecular formula C16H34O3P+ B13742658 Diisooctyl phosphonate CAS No. 36116-84-4

Diisooctyl phosphonate

Cat. No.: B13742658
CAS No.: 36116-84-4
M. Wt: 305.41 g/mol
InChI Key: DBLFQTDPPZZDGX-UHFFFAOYSA-N
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Description

Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethylate: Used in the initial step to form sodium this compound.

    Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.

    Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.

Major Products Formed

The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.

Scientific Research Applications

Diisooctyl phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.

Properties

CAS No.

36116-84-4

Molecular Formula

C16H34O3P+

Molecular Weight

305.41 g/mol

IUPAC Name

bis(6-methylheptoxy)-oxophosphanium

InChI

InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1

InChI Key

DBLFQTDPPZZDGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCO[P+](=O)OCCCCCC(C)C

Origin of Product

United States

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